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Compound of Interest

Compound Name: 1-Isopropylpiperidin-3-one

Cat. No.: B1315296

For Researchers, Scientists, and Drug Development Professionals

The substituted piperidine ketone scaffold is a privileged structure in medicinal chemistry,
forming the core of numerous biologically active compounds. Its conformational flexibility and
the ease with which substitutions can be made on both the piperidine ring and the ketone
moiety allow for the fine-tuning of pharmacological properties. This technical guide explores
promising research avenues for substituted piperidine ketones, focusing on their therapeutic
potential in oncology and neuroscience. We provide a synopsis of key biological targets,
guantitative structure-activity relationship (SAR) data, detailed experimental protocols, and
visual representations of relevant signaling pathways to aid in the design and development of
novel therapeutics.

Therapeutic Potential in Oncology

Substituted piperidine ketones have demonstrated significant potential as anticancer agents
through various mechanismes, including the induction of apoptosis and the inhibition of key
signaling pathways involved in cell proliferation and survival.

Sigma Receptors as a Target

Sigma receptors, particularly the ol subtype, are overexpressed in several tumor cell lines and
are implicated in regulating cell survival and apoptosis.[1] Substituted piperidines have been
identified as potent o1 receptor ligands with antiproliferative properties.[1]
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Quantitative Data:

The following table summarizes the gl and 02 receptor binding affinities and antiproliferative
activities of a series of aminoethyl-substituted piperidine derivatives.

ICso
Compound R X Ki (o1) [nM] Ki (o2) [nM] (DU145)
[uM]
da H CH2 165 >10,000
18a Me CH2 1.8 108
19a Me (CH2)3 50 >10,000
Cyclohexylm
20a Me 5.3 97 12
ethyl
2la Me N(Me)benzyl 27 108 13
N-
22a Me phenylpipera 4.3 256 14
zine
NE-100 - - 21 11,200 20
S1RA - - 19 4,140 25

Data sourced from reference[1]. DU145 is a human prostate cancer cell line.

Induction of Apoptosis in Cancer Cells

Research has shown that certain piperidone derivatives can induce apoptosis in cancer cells.
For instance, a novel piperidone hydrazine carbodithioate derivative has been shown to exhibit
anticancer properties against the Hep G2 human liver cancer cell line.

Quantitative Data:

The following table shows the 50% inhibitory concentration (ICso) of a piperidone derivative
against the Hep G2 cell line.
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Compound ICso0 (Hep G2) [pg/mL]

(E)-methyl-2-(3-methyl-2,6-diphenylpiperidin-4-
ylidene)hydrazinecarbodithioate

1.56

Data sourced from reference[2].

Therapeutic Potential in Neuroscience

The piperidine scaffold is a common feature in many centrally acting drugs. Substituted
piperidine ketones are being investigated for their potential in treating a range of neurological
and psychiatric disorders by targeting key receptors in the central nervous system (CNS).

Opioid Receptor Modulation

Substituted piperidines have been explored as ligands for opioid receptors, with the potential to
develop novel analgesics with improved side-effect profiles.

Quantitative Data:

The following table presents the binding affinities (Ki) of a series of 4-substituted piperidines for
the p-opioid receptor (MOR) and &-opioid receptor (DOR).

Compound R Ki (MOR) [nM] Ki (DOR) [nM]
3 (CHz)2-phenyl 2.3 150

4 (CH2)3-phenyl 2.6 120

5 (CHz)a-phenyl 0.29 6.6

6 O-(CHz)2z-phenyl 0.99 16

Data adapted from reference[3].

CCRS5 Receptor Antagonism

The C-C chemokine receptor type 5 (CCR5) is a G protein-coupled receptor that has been
identified as a co-receptor for HIV entry into cells.[3] More recently, CCR5 has been implicated
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in cancer metastasis, making it an attractive target for oncology.[4] Substituted piperidines have
been a key scaffold in the development of potent CCR5 antagonists.

Quantitative Data:

The following table shows the CCR5 binding affinity (ICso) for a series of 4-hydroxypiperidine

derivatives.
Compound R ICs0 (CCRS5) [nM]
6k 4-CFs3-phenyl 49
10h 3,4-dichloro-phenyl 11

Data sourced from reference[5].

Experimental Protocols

This section provides detailed methodologies for the synthesis of a key piperidone intermediate
and a standard receptor binding assay.

Synthesis of N-Aryl-Substituted 4-Piperidones

This protocol describes a general and efficient procedure for the synthesis of N-aryl-substituted
4-piperidones.[6]

Materials:

N-methyl-N-benzyl-4-oxopiperidinium iodide

Substituted aniline (e.g., 3,4,5-trimethoxyaniline)

Potassium carbonate (K2COs3)

Ethanol

Water

Dichloromethane
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Procedure:

e Prepare a solution of the desired aniline and potassium carbonate in a mixture of ethanol
and water.

e Heat the solution to reflux.

o Prepare a slurry of N-methyl-N-benzyl-4-oxopiperidinium iodide in water.

o Add the slurry of the iodide salt to the refluxing aniline solution over a period of 30 minutes.
» Continue to heat the reaction mixture at reflux for an additional 45 minutes.

o After cooling, add water to the reaction mixture.

» Extract the product with dichloromethane.

o Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under
reduced pressure to yield the crude N-aryl-substituted 4-piperidone.

Purify the crude product by chromatography or recrystallization as needed.

Sigma-1 Receptor Radioligand Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of test
compounds for the sigma-1 receptor.[6][7]

Materials:

Guinea pig liver membranes (or other tissue/cell source rich in sigma-1 receptors)

[H]-(+)-pentazocine (radioligand)

Test compounds (substituted piperidine ketones)

Haloperidol (for determining non-specific binding)

Tris-HCI buffer (50 mM, pH 7.4)
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96-well microplates

Glass fiber filters

Scintillation cocktail

Scintillation counter

Procedure:

Prepare serial dilutions of the test compounds.

In a 96-well plate, add the assay buffer, a fixed concentration of [3H]-(+)-pentazocine
(typically at or below its Kd value), and either a test compound dilution, buffer (for total
binding), or a high concentration of haloperidol (for non-specific binding).

Add the membrane preparation to each well to initiate the binding reaction.

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 120
minutes).

Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
Wash the filters with ice-cold buffer to remove unbound radioligand.

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity
using a scintillation counter.

Calculate the specific binding by subtracting the non-specific binding from the total binding.

Determine the ICso value for each test compound by non-linear regression analysis of the
competition binding data.

Calculate the Ki value using the Cheng-Prusoff equation: Ki = 1Cso / (1 + [L]/Kd), where [L] is
the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways
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Understanding the downstream signaling pathways of the targeted receptors is crucial for
elucidating the mechanism of action of substituted piperidine ketones and predicting their
physiological effects.

Opioid Receptor Signaling Pathway

Opioid receptors are G protein-coupled receptors (GPCRS) that, upon activation by an agonist,
initiate a signaling cascade that leads to analgesia.[7][8] The binding of an opioid agonist to the
receptor leads to the dissociation of the Ga and Gy subunits of the associated G protein.[3]
The Ga subunit inhibits adenylyl cyclase, decreasing cAMP levels, while the Gy subunit
inhibits voltage-gated calcium channels and activates potassium channels.[8]
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Caption: Opioid Receptor Signaling Cascade

CCRS5 Signaling Pathway

CCR5 is also a GPCR that, upon binding to its chemokine ligands, triggers a signaling cascade
through intracellular G proteins, leading to leukocyte trafficking.[9] Antagonists of CCR5 block
this interaction, preventing downstream signaling and cellular responses.
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Caption: CCR5 Receptor Signaling and Antagonism

Sigma-1 Receptor Signhaling

The sigma-1 receptor is a unique ligand-operated chaperone protein located at the
endoplasmic reticulum (ER).[10] It modulates calcium signaling and cellular stress responses.
[10] Upon agonist binding, the sigma-1 receptor can dissociate from the binding
immunoglobulin protein (BiP) and interact with various client proteins, including ion channels
and other receptors, to modulate downstream signaling.[11]
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Caption: Sigma-1 Receptor Signaling Pathway

Future Research Directions

The versatility of the substituted piperidine ketone scaffold presents numerous opportunities for
future research and development. Key areas of focus should include:

o Multi-target Ligands: Designing single molecules that can modulate multiple targets (e.g.,
sigma and opioid receptors) could lead to therapies with enhanced efficacy and novel
mechanisms of action.
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» Targeted Drug Delivery: Conjugating substituted piperidine ketones to tumor-targeting
moieties could improve their therapeutic index by increasing drug concentration at the tumor
site and reducing systemic toxicity.

o Exploring Novel Targets: Screening substituted piperidine ketone libraries against a broader
range of biological targets may uncover novel therapeutic applications.

 In-depth Mechanistic Studies: Elucidating the precise molecular mechanisms by which these
compounds exert their biological effects will be crucial for their translation into clinical
candidates.

By leveraging the information presented in this guide, researchers can accelerate the discovery
and development of the next generation of therapeutics based on the substituted piperidine
ketone scaffold.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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